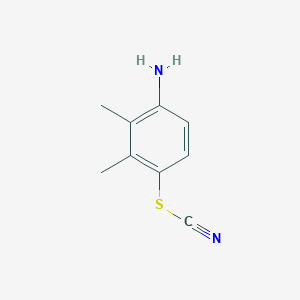

2,3-Dimethyl-4-thiocyanatoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2,3-dimethylphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-7(2)9(12-5-10)4-3-8(6)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQYOZHALLNFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)SC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635199 | |

| Record name | 4-Amino-2,3-dimethylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-64-5 | |

| Record name | 4-Amino-2,3-dimethylphenyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23530-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,3-dimethylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unfolding Therapeutic Potential of Thiocyanatoaniline Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Thiocyanate Moiety - A Versatile Tool in Medicinal Chemistry

The quest for novel therapeutic agents is a perpetual endeavor in the scientific community. Within the vast landscape of organic chemistry, the thiocyanate (-SCN) functional group has emerged as a compelling scaffold for the development of pharmacologically active compounds. Its unique electronic properties and reactivity make it a valuable building block in the synthesis of a diverse array of bioactive molecules. This guide focuses on a specific class of these compounds: thiocyanatoaniline derivatives. We will delve into their synthesis, explore their known biological activities, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

The Chemistry of Thiocyanatoaniline Derivatives: Synthesis and Properties

Thiocyanatoaniline derivatives are aromatic compounds characterized by the presence of both a thiocyanate group and an amino group attached to a benzene ring. The synthesis of these compounds is typically achieved through electrophilic thiocyanation of anilines. A common and efficient method involves the in-situ generation of an electrophilic thiocyanating agent.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of thiocyanatoaniline derivatives.

This process typically involves the reaction of a substituted aniline with a source of electrophilic thiocyanate, which can be generated in situ from reagents like N-bromosuccinimide and potassium thiocyanate. The reaction is often carried out in a suitable solvent such as ethanol at room temperature.

Biological Activities of Thiocyanatoaniline Derivatives

Thiocyanatoaniline derivatives have demonstrated a promising spectrum of biological activities, positioning them as intriguing candidates for further investigation in various therapeutic areas.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potent antimicrobial and antifungal properties of thiocyanatoaniline derivatives. The mechanism of action is often attributed to the generation of hypothiocyanous acid (HOSCN), a potent microbicidal agent, through the peroxidase-catalyzed oxidation of the thiocyanate ion. This reactive species can disrupt essential metabolic pathways in microorganisms by oxidizing critical sulfhydryl groups in enzymes.

A selection of allylic thiocyanates, which share the active thiocyanate moiety, have been evaluated for their antimicrobial activity against various bacterial and fungal strains. The results, summarized in the table below, demonstrate the potential of this class of compounds.

| Compound | Organism | MIC (µg/mL) | Reference |

| Methyl (Z)-3-(4-chlorophenyl)-2-(thiocyanomethyl)-2-propenoate | Staphylococcus aureus | 3-6 | |

| Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoate | Staphylococcus aureus (MRSA) | 3-6 | |

| Methyl (Z)-3-(4-chlorophenyl)-2-(thiocyanomethyl)-2-propenoate | Candida albicans | 6-25 | |

| Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoate | Candida albicans | 6-25 |

Table 1: Minimum Inhibitory Concentration (MIC) of selected allylic thiocyanates against various microorganisms.

Anticancer Activity

The anticancer potential of thiocyanatoaniline derivatives has garnered significant attention. A primary mechanism of action for their cytotoxic effects appears to be the inhibition of tubulin polymerization. Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).

Caption: Mechanism of G2/M cell cycle arrest by tubulin polymerization inhibitors.

The cytotoxic effects of various aniline derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzothiazole aniline (L1) | HeLa (Cervical Cancer) | 41.9 ± 3.4 | |

| Benzothiazole aniline (L1) | HepG2 (Liver Cancer) | 5.9 ± 0.5 | |

| Benzothiazole aniline (L1) | HT-29 (Colon Cancer) | 29.9 ± 0.3 | |

| Benzothiazole aniline (L1) | MCF-7 (Breast Cancer) | 65.9 ± 12.3 | |

| Platinum complex of L1 (L1Pt) | HeLa (Cervical Cancer) | 64.7 ± 0.3 | |

| Platinum complex of L1 (L1Pt) | HepG2 (Liver Cancer) | 7.5 ± 0.1 | |

| Platinum complex of L1 (L1Pt) | HT-29 (Colon Cancer) | 42.6 ± 5.6 | |

| Platinum complex of L1 (L1Pt) | MCF-7 (Breast Cancer) | 59.0 ± 11.0 |

Table 2: In vitro anticancer activity (IC50) of selected benzothiazole aniline derivatives.

Experimental Protocols

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth medium with solvent)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium. The final volume in each well should be 100 µL. Also, prepare serial dilutions for the positive control antibiotic.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the test compounds and controls. The final volume in each well will be 200 µL.

-

Controls:

-

Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum.

-

Sterility Control: A well containing 200 µL of uninoculated broth.

-

Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compound in broth and inoculum.

-

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading the MIC: The MIC is the lowest concentration of the test compound that shows no visible growth (turbidity) after incubation.

Protocol for Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

Future Directions and Conclusion

The diverse biological activities of thiocyanatoaniline derivatives make them a promising class of compounds for further drug discovery and development efforts. Their demonstrated antimicrobial, antifungal, and anticancer properties, coupled with their synthetic accessibility, warrant a more in-depth exploration of their therapeutic potential.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aniline ring and the thiocyanate group to optimize potency and selectivity.

-

Mechanism of Action Elucidation: Further investigation into the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in animal models to assess their therapeutic efficacy and safety profiles.

References

-

Min, S., et al. (2015). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Redox Biology, 6, 89-97. [Link]

-

Silveira, C. C., et al. (2013). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. Brazilian Journal of Microbiology, 44(4), 1279-1284. [Link]

-

Chandler, J. D., & Day, B. J. (2012). Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health. Journal of Clinical & Cellular Immunology, 3(5), 1000125. [Link]

-

ResearchGate. (n.d.). MDs inhibit tubulin polymerization and cause G2/M phase cell cycle arrest. Retrieved from [Link]

-

Gąsiorowski, K., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(18), 13674. [Link]

-

Gautam, N., et al. (2014). Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model. American Journal of Respiratory Cell and Molecular Biology, 51(3), 422-431. [Link]

-

Matsumoto, H., et al. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 7(5), 1635-1640. [Link]

-

Gąsiorowski, K., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies. International journal of molecular sciences, 24(18), 13674. [Link]

-

ResearchGate. (n.d.). MIC values of antimicrobial agents. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2015). G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. PLoS ONE, 10(9), e0136884. [Link]

-

ResearchGate. (n.d.). Recent advances in the chemistry of organic thiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved from [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

-

Barimar, A. A., et al. (2021). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. Molecules, 26(22), 6937. [Link]

-

Ronen, A., et al. (2015). Antibacterial Potential of an Antimicrobial Agent Inspired by Peroxidase-Catalyzed Systems. Frontiers in Microbiology, 6, 953. [Link]

-

Tron, G. C., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(1), 126. [Link]

-

UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. Retrieved from [Link]

-

Chemical Review and Letters. (2023). Recent Trends in Direct S-Cyanation of Thiols. Retrieved from [Link]

-

Alam, M. S., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5122. [Link]

-

Rocha, D. D., et al. (2011). Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens. Investigational New Drugs, 29(5), 867-874. [Link]

-

ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved from [Link]

-

Park, C., et al. (2016). Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. International Journal of Molecular Sciences, 17(9), 1500. [Link]

-

ResearchGate. (n.d.). Tubulin polymerization inhibitors. Retrieved from [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 (μg/mL) values for the in vitro cytotoxic activity of plants crude extracts on five human cancer cell lines. Retrieved from [Link]

- Stewart, Z. A., et al. (1999). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. Cancer Research, 59(15), 3839

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-4-thiocyanatoaniline: Starting Materials and Core Methodologies

This guide provides a comprehensive overview of the synthetic pathways for preparing 2,3-Dimethyl-4-thiocyanatoaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental starting materials, detailed reaction protocols, and the critical scientific principles underpinning these synthetic strategies.

Introduction: The Significance of this compound

This compound serves as a crucial building block in organic synthesis. The presence of the aniline moiety, the dimethyl substitution pattern, and the reactive thiocyanate group allows for a diverse range of subsequent chemical transformations. This versatility makes it a valuable precursor for creating complex molecules with potential biological activity. The strategic placement of the thiocyanate group at the 4-position, para to the amino group, is often a key feature for molecular recognition and binding in biological systems.

Primary Synthetic Approach: Direct Electrophilic Thiocyanation of 2,3-Dimethylaniline

The most direct and widely employed method for the synthesis of this compound is the electrophilic thiocyanation of the readily available starting material, 2,3-dimethylaniline.[1][2] This approach is favored for its atom economy and relatively straightforward procedure.

Core Starting Material: 2,3-Dimethylaniline

2,3-Dimethylaniline, also known as 2,3-xylidine, is a clear to pale yellow liquid that may darken upon exposure to air and light.[1] It is an aromatic amine that serves as the foundational scaffold for this synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | PubChem |

| Molecular Weight | 121.18 g/mol | PubChem |

| Appearance | Colorless to red to green clear liquid | TCI[2] |

| Boiling Point | 221-222 °C | PubChem[1] |

| Purity (Typical) | >99.0% (GC) | TCI[2] |

The amino group of 2,3-dimethylaniline is an activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent methyl group at the 2-position, the para-position (C4) is the most favored site for electrophilic attack, leading to the desired regioselectivity.

The Thiocyanating Agent: In Situ Generation of the Electrophile

The thiocyanate group (-SCN) is introduced using a thiocyanating agent. While thiocyanogen ((SCN)₂) is a potent electrophile, it is unstable and not commercially available. Therefore, it is typically generated in situ from a stable thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or sodium thiocyanate (NaSCN), in the presence of an oxidizing agent.[3][4][5]

A variety of oxidizing systems have been developed for this purpose, each with its own advantages in terms of yield, reaction conditions, and substrate scope.[3]

Mechanistic Rationale

The underlying mechanism involves the oxidation of the thiocyanate anion (SCN⁻) to generate an electrophilic species, which is then attacked by the electron-rich aromatic ring of 2,3-dimethylaniline. The reaction generally proceeds as follows:

-

Oxidation: The oxidizing agent reacts with the thiocyanate salt to form an electrophilic thiocyanating species.

-

Electrophilic Aromatic Substitution: The π-electrons of the 2,3-dimethylaniline ring attack the electrophilic sulfur atom of the thiocyanating agent.

-

Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the final product, this compound.

Detailed Experimental Protocols

This section outlines two robust protocols for the direct thiocyanation of 2,3-dimethylaniline, employing different oxidizing systems.

Protocol 1: Ammonium Thiocyanate and Ammonium Persulfate System

This method utilizes ammonium persulfate as a strong and efficient oxidizing agent in a mechanochemical, solvent-free, or solution-based approach.[4][6] The following is a solution-based adaptation.

Materials:

-

2,3-Dimethylaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Methanol

-

Water

-

Dichloromethane (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 eq) and ammonium thiocyanate (2.5 eq) in a mixture of methanol and water (3:1 v/v).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of ammonium persulfate (2.5 eq) in water to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Causality of Choices:

-

Ammonium Persulfate: A powerful oxidant that efficiently generates the electrophilic thiocyanating species.

-

Methanol/Water Solvent System: Provides good solubility for both the organic substrate and the inorganic salts.

-

Low-Temperature Addition: Controls the exothermic nature of the oxidation reaction and minimizes potential side reactions.

Protocol 2: Sodium Thiocyanate and Bromine System

This classical method employs bromine as the oxidant in an acidic medium.[7][8]

Materials:

-

2,3-Dimethylaniline

-

Sodium thiocyanate (NaSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Water

-

Ethanol (for recrystallization)

Step-by-Step Procedure:

-

In a well-ventilated fume hood, prepare a solution of 2,3-dimethylaniline (1.0 eq) and sodium thiocyanate (2.0 eq) in glacial acetic acid in a three-necked flask fitted with a dropping funnel and a thermometer.

-

Cool the stirred mixture to 10-15 °C.

-

Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture, ensuring the temperature does not exceed 20 °C.[7]

-

After the addition, continue stirring at room temperature for an additional 2-4 hours.[7]

-

Pour the reaction mixture into a large volume of cold water with stirring.[7]

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[7]

Causality of Choices:

-

Bromine: A readily available and effective oxidizing agent for this transformation.

-

Acetic Acid: Serves as a solvent that is resistant to oxidation and facilitates the reaction.

-

Controlled Temperature: Prevents the formation of brominated byproducts and ensures the selective formation of the thiocyanated product.

Alternative Synthetic Pathway: A Multi-Step Approach

An alternative, albeit less direct, route involves the introduction of the thiocyanate group to a nitrated precursor, followed by the reduction of the nitro group. This strategy can be advantageous when specific regioselectivity is challenging to achieve through direct thiocyanation or when the starting materials are more readily available.

Conceptual Workflow

This pathway would conceptually involve:

-

Nitration: Nitration of a suitable dimethylbenzene derivative to introduce a nitro group at the desired position.

-

Thiocyanation: Introduction of the thiocyanate group onto the nitrated aromatic ring.

-

Reduction: Reduction of the nitro group to an amino group to yield the final product.

A similar multi-step process has been described for the preparation of 1,2-diamino-4-thiocyanato-benzene starting from o-nitroaniline.[9]

Visualization of Synthetic Workflows

Direct Thiocyanation Workflow

Caption: Workflow for the direct synthesis of this compound.

Reaction Mechanism Overview

Caption: Key steps in the electrophilic thiocyanation mechanism.

Characterization of this compound

Expected Analytical Data:

-

¹H NMR: Resonances corresponding to the aromatic protons, the amine protons, and the two methyl groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: Signals for the eight distinct carbon atoms in the molecule, including the characteristic signal for the thiocyanate carbon.

-

IR Spectroscopy: A strong, sharp absorption band around 2150 cm⁻¹ is characteristic of the C≡N stretch of the thiocyanate group. Bands corresponding to the N-H stretching of the primary amine will also be present.

-

Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, confirming its elemental composition.

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently achieved through the direct electrophilic thiocyanation of 2,3-dimethylaniline. The choice of the thiocyanate salt and the oxidizing agent can be tailored to specific laboratory conditions and desired yields. The protocols provided in this guide offer reliable and reproducible methods for obtaining this valuable synthetic intermediate. Future research may focus on developing even more environmentally benign and catalytic methods for this transformation, further enhancing the utility of this important class of compounds in medicinal and materials chemistry.

References

- Process for the preparation of 5(6)-thio substituted benzimidazoles.

- An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI.

- Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionaliz

- Preparation method of fenbendazole intermediate 2-nitro-4-thiophenyl aniline.

- Synthesis routes of 2-Nitro-4-thiocyan

- Development of a procedure for preparing 2-nitro-4-thiocyanoaniline.

- Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionaliz

- Synthesis of Thiocyanatoaniline.

- Process for preparing thiophene derivatives.

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH.

- Preparation process of 2, 6-dimethylphenyl isothiocyanate.

- Synthesis of 2-nitro-4-thiocyan

- 2,3-Dimethylaniline for synthesis. Sigma-Aldrich.

- Supporting Information Divergent reactivities of o-halo anilides with CuO nanoparticle in w

- 2,3-Dimethylaniline. PubChem.

- 2,3-Dimethylaniline. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethylaniline | 87-59-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis routes of 2-Nitro-4-thiocyanatoaniline [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. US4599428A - Process for the preparation of 5(6)-thio substituted benzimidazoles - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,3-Dimethyl-4-thiocyanatoaniline

Abstract

This document provides detailed application notes and protocols for the synthesis of valuable heterocyclic compounds, specifically benzothiazoles and benzimidazoles, utilizing 2,3-Dimethyl-4-thiocyanatoaniline as a versatile starting material. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies grounded in established chemical principles. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic pathways. This guide empowers researchers to leverage a readily accessible precursor for the generation of molecular diversity crucial for pharmaceutical and materials science applications.

Introduction: The Strategic Value of this compound

This compound is a strategically important building block in heterocyclic synthesis. Its structure incorporates several key features for divergent synthetic strategies:

-

A Nucleophilic Amino Group: This primary amine can be readily derivatized or utilized as an internal nucleophile.

-

An Electrophilic Thiocyanate Group: The thiocyanate moiety is a versatile functional group that can participate in cyclization reactions, acting as a source of both carbon and sulfur.

-

An Activated Aromatic Ring: The presence of the electron-donating amino and methyl groups activates the benzene ring, predisposing it to specific transformations.

This unique combination of functionalities allows for the construction of fused heterocyclic systems, which are privileged structures in medicinal chemistry, frequently found in anticancer, antibiotic, and anti-inflammatory agents.[1] This application note will detail two primary synthetic pathways originating from this precursor: the direct oxidative cyclization to form a substituted 2-aminobenzothiazole and a multi-step sequence involving nitration, reduction, and cyclization to afford a range of 2-substituted benzimidazoles.

Synthetic Strategy A: Direct Oxidative Cyclization to 5,6-Dimethyl-2-aminobenzothiazole

The synthesis of 2-aminobenzothiazoles from anilines is a well-established transformation, often proceeding through an in-situ generated thiocyanate or thiourea intermediate followed by oxidative cyclization.[2] In the case of this compound, the thiocyanate group is already in place, allowing for a more direct intramolecular cyclization. The proposed mechanism involves the activation of the thiocyanate group and subsequent nucleophilic attack by the ortho-positioned amino group, followed by aromatization. An oxidizing agent is typically required to facilitate the final aromatization step.

Proposed Reaction Pathway

The intramolecular cyclization is hypothesized to proceed via an initial attack of the aniline nitrogen onto the thiocyanate carbon, followed by tautomerization and oxidation to the stable aromatic benzothiazole.

Caption: Proposed workflow for benzothiazole synthesis.

Detailed Experimental Protocol

Protocol A1: Bromine-Mediated Oxidative Cyclization

-

Materials:

-

This compound (1.0 mmol, 178.25 mg)

-

Glacial Acetic Acid (5 mL)

-

Bromine (1.1 mmol, 56 µL, 175.8 mg)

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in glacial acetic acid (5 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 mmol) in glacial acetic acid (1 mL) dropwise over 10 minutes. The color of the solution may change significantly.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-cold water (20 mL).

-

Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

The product will precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 5,6-Dimethyl-2-aminobenzothiazole.

-

Rationale and Scientific Insights

-

Choice of Solvent: Glacial acetic acid is a common solvent for such reactions as it is polar enough to dissolve the starting material and is stable to the oxidizing conditions.

-

Oxidizing Agent: Bromine is a classic and effective oxidizing agent for the cyclization of thioureas and related compounds to 2-aminobenzothiazoles.[2] It facilitates the final aromatization step to the stable benzothiazole ring system. Iodine can also be used as a milder alternative.[3]

-

Temperature Control: The initial cooling of the reaction mixture is crucial to control the rate of the reaction with the highly reactive bromine and to minimize the formation of potential brominated side products on the aromatic ring.

-

Work-up: The neutralization step is essential to remove the acidic solvent and quench any remaining bromine. The product, being a weak base, is typically insoluble in neutral aqueous media, allowing for its isolation by filtration or extraction.

Synthetic Strategy B: Multi-step Synthesis of Substituted Benzimidazoles

This strategy leverages the reactivity of the aniline starting material to first introduce an ortho-diamine functionality, which is the key precursor for benzimidazole synthesis. This is achieved through a three-step sequence: electrophilic nitration, reduction of the nitro group, and subsequent cyclization with a one-carbon synthon.[4] This approach offers significant advantages in terms of molecular diversity, as a wide variety of substituents can be introduced at the 2-position of the benzimidazole ring by varying the cyclization reagent.

Overall Synthetic Workflow

Caption: Multi-step workflow for benzimidazole synthesis.

Detailed Experimental Protocols

Protocol B1: Step 1 - Nitration

-

Materials:

-

This compound (1.0 mmol, 178.25 mg)

-

Concentrated Sulfuric Acid (H₂SO₄, 2 mL)

-

Concentrated Nitric Acid (HNO₃, 1.1 mmol, 0.05 mL)

-

-

Procedure:

-

In a 25 mL flask, cool concentrated sulfuric acid (2 mL) to 0 °C.

-

Slowly add this compound (1.0 mmol) in small portions while maintaining the temperature below 10 °C.

-

Once the addition is complete, cool the mixture back to 0 °C.

-

Add a pre-cooled mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (0.5 mL) dropwise, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice (20 g).

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried to yield 2,3-Dimethyl-4-thiocyanato-6-nitroaniline.

-

-

Scientific Rationale: The amino group in anilines is a strong activating group, making nitration proceed readily.[5] However, in the strongly acidic medium of the nitrating mixture (HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion, which is a meta-directing and deactivating group. This can lead to a mixture of products.[5] Despite this, the ortho- and para-directing influence of the methyl groups and the thiocyanate group still favors substitution at the available ortho position to the amine. Careful temperature control is essential to prevent over-nitration and decomposition.[6][7]

Protocol B2: Step 2 - Reduction of the Nitro Group

-

Materials:

-

2,3-Dimethyl-4-thiocyanato-6-nitroaniline (1.0 mmol, 223.25 mg)

-

Ethanol (10 mL)

-

Palladium on Carbon (10% Pd/C, 10 mol% Pd)

-

Hydrogen gas (H₂) balloon

-

-

Procedure:

-

To a solution of the nitro-intermediate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol% Pd).

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,4-Dimethyl-6-thiocyanatobenzene-1,2-diamine, which can often be used in the next step without further purification.

-

-

Scientific Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[8][9] Palladium on carbon is a widely used and effective catalyst for this transformation.[10] This method is generally high-yielding and tolerates many functional groups, including the thiocyanate group. Alternative methods include the use of tin(II) chloride or iron in acidic media, which can be useful if catalytic hydrogenation is not feasible.[9][11]

Protocol B3: Step 3 - Cyclization to Benzimidazoles

This step showcases the versatility of the o-phenylenediamine intermediate. Different reagents can be used to form the C2 of the benzimidazole ring, leading to a variety of 2-substituted products.

-

Method 1: Using Formic Acid (for 2-unsubstituted benzimidazole)

-

Procedure:

-

In a round-bottom flask, heat a mixture of the diamine intermediate (1.0 mmol) and formic acid (90%, 2 mL) at 100 °C for 2 hours.[12]

-

Cool the reaction mixture and pour it into ice water (20 mL).

-

Neutralize with a 10% sodium hydroxide solution until the product precipitates.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallize from aqueous ethanol if necessary.

-

-

-

Method 2: Using Aldehydes (for 2-substituted benzimidazoles)

-

Procedure:

-

Dissolve the diamine intermediate (1.0 mmol) and an aldehyde (R-CHO, 1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of a supported gold nanoparticle catalyst (e.g., Au/TiO₂, 1 mol%) and stir at room temperature for 2 hours.[13]

-

Alternatively, use an oxidizing agent like Oxone in DMF.[14]

-

Upon completion, filter the catalyst (if used) and evaporate the solvent. Purify the residue by column chromatography.

-

-

Summary of Reaction Parameters

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Product |

| B1: Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0-10 | 1 | 2,3-Dimethyl-4-thiocyanato-6-nitroaniline |

| B2: Reduction | H₂, 10% Pd/C | Ethanol | Room Temp. | 4-6 | 3,4-Dimethyl-6-thiocyanatobenzene-1,2-diamine |

| B3: Cyclization (a) | Formic Acid | Formic Acid | 100 | 2 | 5,6-Dimethyl-7-thiocyanato-1H-benzimidazole |

| B3: Cyclization (b) | R-CHO, Au/TiO₂ | Ethanol | Room Temp. | 2 | 2-R-5,6-Dimethyl-7-thiocyanato-1H-benzimidazole |

Safety and Handling

-

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood.

-

Concentrated acids (H₂SO₄, HNO₃) are extremely corrosive. Always add acid to water, never the other way around, and wear appropriate acid-resistant PPE.

-

Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with care due to the flammable nature of hydrogen and the pyrophoric potential of the catalyst when dry.

Conclusion

This compound serves as an excellent precursor for the synthesis of diverse heterocyclic scaffolds. The protocols outlined in this application note provide robust and reproducible methods for accessing both benzothiazole and a variety of benzimidazole derivatives. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this starting material to generate novel compounds for applications in drug discovery and materials science.

References

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2012, 3(1), 631. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Feng, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(23), 5542. [Link]

-

O'Rell, C. (2023). The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. [Link]

-

Centurion University of Technology and Management. To synthesize Benzimidazole from o-phenylenediamine. [Link]

-

Chen, J., et al. (2016). A metal-free synthesis of 2-aminobenzothiazoles through aminyl radical addition to aryl isothiocyanates. Chemical Communications, 52(41), 6773-6776. [Link]

-

Nematpour, M. (2024). Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction. ChemistrySelect. [Link]

-

dos Santos, F., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32537-32548. [Link]

-

Gürbüz, N., & Özdemir, İ. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 229-254. [Link]

-

Galinowski, S., & Urbanski, T. (1948). Products of nitration of some derivatives of dimethylaniline, auramine, and crystal-violet. Journal of the Chemical Society (Resumed), 2169. [Link]

-

Li, Y., et al. (2018). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry, 20(1), 127-132. [Link]

-

Organic Reactions. Nitro Reduction - Common Conditions. [Link]

-

Liu, C., et al. (2015). Rh-catalyzed aerobic oxidative cyclization of anilines, alkynes, and CO. Nature Communications, 6, 7493. [Link]

-

Dey, A., & Hajra, A. (2019). Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. Organic Letters, 21(6), 1686–1689. [Link]

-

Kamal, A., et al. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. QSAR & Combinatorial Science, 26(11-12), 1230-1236. [Link]

-

Farooqi, Z. H., et al. (2017). Catalytic Reduction of 2-nitroaniline: A Review. Environmental Science and Pollution Research, 24(7), 6141-6152. [Link]

-

Molou, K. Y. G., et al. (2022). Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. Acta Chimica et Pharmaceutica Indica, 12(3), 184. [Link]

-

Singh, A., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. [Link]

-

Stratakis, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1403. [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

-

Guda, M. R., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie, e2400101. [Link]

-

American Chemical Society. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. [Link]

-

Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 628-633. [Link]

-

Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

-

Organic Chemistry Portal. Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. [Link]

-

The Organic Chemistry Tutor. (2021). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. [Link]

-

BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

Taylor & Francis Online. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. [Link]

Sources

- 1. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzimidazole synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2,3-Dimethyl-4-thiocyanatoaniline Synthesis

Introduction

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-4-thiocyanatoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields and purity. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the versatile reactivity of the thiocyanate functional group, which can be converted into various other sulfur-containing moieties[1][2].

The synthesis of aryl thiocyanates, including this compound, typically proceeds via electrophilic aromatic substitution on the electron-rich aniline ring. However, the high reactivity of the starting material, 2,3-dimethylaniline, can lead to challenges such as low yields, polymerization, and the formation of multiple byproducts[3][4]. This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed, validated experimental protocol to help you overcome these challenges and achieve a successful synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.

Low or No Product Yield

Q1: I am getting a very low yield or no product at all. What are the possible causes?

A1: Low to no yield is a common issue and can stem from several factors:

-

Decomposition of the Thiocyanating Agent: The electrophilic thiocyanating species, such as N-thiocyanatosuccinimide (NTS) generated in situ from N-bromosuccinimide (NBS) and a thiocyanate salt, can be unstable. It is crucial to use it immediately after its formation.

-

Incorrect Stoichiometry: An optimized molar ratio of aniline to the thiocyanating reagents is critical. For the NBS/KSCN system, a 1:1 ratio of aniline to NBS and a slight excess of KSCN (around 2 equivalents) in ethanol has been shown to be effective for similar anilines[1].

-

Reaction Temperature: While the reaction is often carried out at room temperature, higher temperatures can lead to the decomposition of the product and the formation of byproducts, thus reducing the yield[5]. Conversely, if the temperature is too low, the reaction rate may be too slow.

-

Moisture: While not always detrimental, some thiocyanation reactions are sensitive to moisture. Ensure your glassware is dry and use anhydrous solvents if you suspect moisture is an issue.

Q2: My reaction mixture is turning into a dark, insoluble polymer. How can I prevent this?

A2: The formation of a dark polymer is a strong indication of aniline polymerization, a common side reaction with highly activated aromatic amines like 2,3-dimethylaniline[3][4]. The oxidizing conditions of the reaction can promote this. To mitigate polymerization:

-

Control the Temperature: Maintain the reaction at a lower temperature (e.g., 0-5 °C) to slow down the polymerization rate.

-

Slow Addition of Reagents: Add the oxidizing agent (e.g., NBS) slowly to the solution of the aniline and thiocyanate salt. This keeps the concentration of the reactive species low at any given time.

-

Use a Milder Oxidant: If polymerization is severe, consider alternative, milder methods for generating the electrophilic thiocyanate species.

Q3: Could the quality of my reagents be affecting the yield?

A3: Absolutely. The purity of your starting materials is paramount.

-

N-Bromosuccinimide (NBS): NBS can degrade over time, especially if exposed to light and moisture, forming succinimide and bromine. It is recommended to use freshly opened or purified NBS.

-

2,3-Dimethylaniline: Ensure your starting aniline is free from oxidation products, which can be identified by a dark coloration. If necessary, distill the 2,3-dimethylaniline before use.

-

Solvent Quality: Use a high-purity, dry solvent. Ethanol is often a good choice as it is considered environmentally friendly[1].

Byproduct Formation and Regioselectivity

Q4: I am observing multiple spots on my TLC plate. What are the likely byproducts?

A4: Besides the starting material and the desired product, several byproducts can form:

-

Isomers: While the primary product is expected to be this compound due to the strong para-directing effect of the amino group, the formation of the ortho-isomer (2,3-Dimethyl-6-thiocyanatoaniline) is possible. The directing effects of the two methyl groups also play a role[6][7].

-

Di-substituted Products: If the reaction conditions are too harsh or the stoichiometry is incorrect, a second thiocyanate group may be added to the ring.

-

Oxidation Products: As mentioned, polymerization can occur. Other oxidation byproducts are also possible depending on the specific reagents used.

-

Cyclization Products: While less likely with 2,3-dimethylaniline, substituted anilines with other nucleophilic groups can undergo cyclization[3][4].

Q5: Is it possible to form isomers other than the 4-thiocyanato product? How can I confirm the regioselectivity?

A5: Yes, the formation of the 6-thiocyanato isomer is a possibility. The regioselectivity is governed by the combined directing effects of the amino and the two methyl groups. The para-position to the strongly activating amino group is generally favored. To confirm the regioselectivity:

-

NMR Spectroscopy: 1H and 13C NMR are the most definitive methods. The substitution pattern will result in a unique set of chemical shifts and coupling constants for the aromatic protons. For the 4-thiocyanato isomer, you would expect two singlets (or very narrowly split doublets) in the aromatic region.

-

Comparison to Known Compounds: If available, compare the spectral data to that of known isomers or similar compounds from the literature.

Reaction Monitoring and Work-up

Q6: How can I effectively monitor the progress of the reaction?

A6: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. The reaction is typically complete when the starting aniline spot has been consumed.

Q7: My product seems to be unstable during work-up or purification. What precautions should I take?

A7: Aryl thiocyanates can be sensitive to harsh conditions.

-

Avoid Strong Acids and Bases: The thiocyanate group can be hydrolyzed under strongly acidic or basic conditions.

-

Minimize Heat Exposure: During solvent removal (e.g., on a rotary evaporator), use a low temperature water bath. Avoid prolonged heating during recrystallization.

-

Inert Atmosphere: If your product is particularly sensitive to oxidation, perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon).

Purification Challenges

Q8: I am having difficulty purifying the final product. What are the recommended methods?

A8:

-

Column Chromatography: This is the most common and effective method for separating the desired product from byproducts and unreacted starting materials[2]. Use silica gel as the stationary phase and a gradient of hexane and ethyl acetate as the mobile phase.

-

Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. Ethanol or a mixture of ethanol and water are often suitable solvents.

Experimental Protocol: Synthesis of this compound

This protocol is based on an efficient and environmentally friendly method for the thiocyanation of anilines[1].

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Equiv. |

| 2,3-Dimethylaniline | 121.18 | 1.21 g | 10 | 1.0 |

| Potassium Thiocyanate (KSCN) | 97.18 | 2.04 g | 21 | 2.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10 | 1.0 |

| Ethanol (anhydrous) | - | 100 mL | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Hexane | - | As needed | - | - |

| Deionized Water | - | As needed | - | - |

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

NBS is a lachrymator and an irritant. Handle it with care.

-

Thiocyanates are toxic. Avoid inhalation and skin contact.

Step-by-Step Procedure

-

Preparation of the Thiocyanating Agent: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-bromosuccinimide (1.78 g, 10 mmol) and anhydrous ethanol (50 mL). Stir the solution at room temperature (25-27 °C). Add potassium thiocyanate (2.04 g, 21 mmol) to the solution and stir for 5 minutes. The mixture will turn a yellowish color, indicating the formation of the electrophilic thiocyanating agent.

-

Addition of the Aniline: In a separate beaker, dissolve 2,3-dimethylaniline (1.21 g, 10 mmol) in anhydrous ethanol (50 mL). Add this solution dropwise to the stirred solution of the thiocyanating agent over a period of 10-15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 20-30 minutes. Monitor the reaction progress by TLC until the starting aniline is consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel (60-120 mesh).

-

Use a gradient of hexane-ethyl acetate (starting with 100% hexane and gradually increasing the proportion of ethyl acetate) as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

-

Expected Results

-

Yield: Moderate to good yields (60-80%) are expected.

-

Appearance: A pale yellow or off-white solid.

-

Characterization (Predicted):

-

¹H NMR (CDCl₃): Aromatic protons will appear as two singlets in the range of δ 6.5-7.5 ppm. The two methyl groups will appear as singlets around δ 2.1-2.4 ppm. The NH₂ protons will appear as a broad singlet.

-

¹³C NMR (CDCl₃): Expect signals for the aromatic carbons, the two methyl carbons, and the thiocyanate carbon (around 110-115 ppm).

-

IR (KBr): A strong, sharp absorption band around 2150 cm⁻¹ characteristic of the -SCN group. N-H stretching bands will be observed around 3300-3500 cm⁻¹.

-

Visualizations

Reaction Mechanism

The synthesis proceeds through an electrophilic aromatic substitution mechanism.

Caption: Electrophilic thiocyanation of 2,3-dimethylaniline.

Experimental Workflow

A flowchart outlining the key steps of the synthesis.

Caption: Experimental workflow for the synthesis.

Troubleshooting Flowchart

A decision tree to guide users through common problems.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Stability and Handling of 2,3-Dimethyl-4-thiocyanatoaniline

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting stability issues related to 2,3-Dimethyl-4-thiocyanatoaniline. Due to the limited specific literature on this compound, this guide synthesizes information from analogous aromatic amines, toluidines, and organic thiocyanates to provide a robust framework based on established chemical principles. It covers potential degradation pathways, recommended storage and handling protocols, and step-by-step troubleshooting for common experimental challenges.

Introduction

This compound is an aromatic amine containing a thiocyanate functional group. The stability of such a molecule is paramount for the reliability and reproducibility of experimental results. Aromatic amines are known to be susceptible to oxidation and photodegradation, often resulting in discoloration and the formation of impurities.[1][2] The thiocyanate group, while generally more stable than an isothiocyanate, can undergo hydrolysis or isomerization under certain conditions.[3][4] This guide is designed to proactively address potential stability issues by providing in-depth, causal explanations for degradation and actionable protocols for prevention and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Storage and Handling

Question 1: I just received a new batch of this compound. What are the optimal storage conditions to ensure its long-term stability?

Answer: Proper storage from the outset is critical to prevent degradation. Based on the general stability of aromatic amines and thiocyanates, we recommend the following conditions:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is ideal. Avoid storing at room temperature for extended periods, as elevated temperatures can accelerate degradation.[2]

-

Atmosphere: this compound, like many anilines, is susceptible to oxidation.[5] Store under an inert atmosphere such as argon or nitrogen. After each use, purge the container with inert gas before sealing.

-

Light: Aromatic amines can be light-sensitive, leading to photodegradation and discoloration.[6] Always store the compound in an amber or opaque container to protect it from light.

-

Container: Use a tightly sealed container to prevent exposure to air and moisture.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | Minimizes thermal degradation.[2] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aniline moiety.[5] |

| Light | Amber or opaque container | Protects against photodegradation.[6] |

| Moisture | Tightly sealed container | Prevents hydrolysis of the thiocyanate group. |

Question 2: My previously colorless or light-yellow solid has turned brown. What could be the cause, and is it still usable?

Answer: A color change to brown is a common indicator of degradation in aromatic amines, primarily due to oxidation.[2] The aniline functional group is susceptible to air oxidation, which can lead to the formation of colored polymeric impurities.[1][7]

Causality: The lone pair of electrons on the nitrogen atom of the aniline ring makes it susceptible to oxidation. This process can be initiated by exposure to oxygen in the air and accelerated by light and elevated temperatures. The initial oxidation products can further react to form complex, colored polymeric materials.

Usability: The usability of the discolored compound depends on the extent of degradation and the sensitivity of your application.

-

For non-critical applications: You may be able to proceed, but be aware that the purity is compromised, which could affect reaction yields and introduce side products.

-

For sensitive applications (e.g., drug development, quantitative studies): We strongly recommend assessing the purity of the material before use. A significant color change suggests the presence of impurities that could interfere with your experiment.

A simple troubleshooting workflow for this issue is as follows:

Caption: Troubleshooting workflow for discolored compound.

Section 2: Troubleshooting Experimental Issues

Question 3: I am observing unexpected peaks in my HPLC analysis of a reaction mixture containing this compound. What are the likely degradation products?

Answer: The appearance of unexpected peaks suggests either degradation of your starting material or the formation of side products. Based on the chemistry of aromatic thiocyanates and anilines, several degradation pathways are plausible:

-

Oxidation of the Aniline Group: This is a common pathway for anilines, leading to a variety of products, including nitroso, nitro, and polymeric compounds.[1][7][8] The exact products will depend on the reaction conditions and the oxidizing agents present.

-

Hydrolysis of the Thiocyanate Group: The thiocyanate group can be susceptible to hydrolysis, especially under acidic or basic conditions, to form a thiocarbamate.[3][4]

-

Isomerization to Isothiocyanate: While less common for aryl thiocyanates compared to allylic ones, isomerization to the corresponding isothiocyanate (2,3-Dimethyl-4-isothiocyanatoaniline) is a possibility, especially if the reaction is heated.[4]

Caption: Potential degradation pathways.

To identify the unknown peaks, we recommend running control experiments. For example, subject a sample of this compound to your reaction conditions without other reagents to see if degradation occurs.

Question 4: My reaction yield is consistently lower than expected. Could the stability of this compound be a factor?

Answer: Yes, the stability of your starting material is a critical factor in achieving expected reaction yields. If the compound has degraded in storage, its effective concentration will be lower, leading to reduced yields.

Troubleshooting Steps:

-

Assess Purity of Starting Material: Before starting your reaction, confirm the purity of your this compound using an appropriate analytical method.

-

Review Reaction Conditions:

-

Atmosphere: If your reaction is sensitive to oxidation, ensure it is performed under an inert atmosphere.

-

Temperature: Avoid unnecessarily high temperatures that could cause thermal degradation.

-

pH: Be mindful of the pH of your reaction mixture, as strongly acidic or basic conditions can promote hydrolysis of the thiocyanate group.[3]

-

Section 3: Analytical Protocols

Question 5: How can I assess the purity of my this compound sample?

Answer: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of aromatic compounds. Below is a general-purpose reverse-phase HPLC protocol that can be adapted for your specific instrument and column.

Experimental Protocol: Purity Analysis by RP-HPLC

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improving peak shape)

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid if needed.

-

Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer, or start with 254 nm.

-

Injection Volume: 10 µL

-

-

Analysis:

-

The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

-

Trustworthiness: This protocol provides a self-validating system. The use of a well-characterized C18 column and a standard mobile phase system ensures robust and reproducible results. The inclusion of an optional acidic modifier helps to ensure sharp, symmetrical peaks for the amine-containing analyte.

References

- BenchChem. (2025). Degradation pathways of organic thiocyanates under various conditions. BenchChem Technical Support.

- Krylov, O. V. (2025). Photochemistry of Aliphatic and Aromatic Amines.

- Katayama, Y., et al. (1992). A thiocyanate hydrolase of Thiobacillus thioparus.

- Kudaikulova, S., et al. (2021).

- Sorra, V., et al. (2021). Thiocyanate Degradation by a Highly Enriched Culture of the Neutrophilic Halophile Thiohalobacter sp.

- Bader, M., et al. (2020).

- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.

- Wang, Y., et al. (2024).

- BenchChem. (n.d.). comparative analysis of toluidine isomers in chemical reactions. BenchChem.

- Xu, Y. (2024).

- Washington St

- ChemicalBook. (2024).

- Diaz, F. F., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules.

- Wikipedia. (n.d.).

- Eawag. (1999).

- Li, Z., et al. (2023).

- Wani, A. A., et al. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW.

- Wikipedia. (n.d.). Dimethylaniline.

- Wikipedia. (n.d.). Aniline.

- Google Patents. (n.d.).

- BenchChem. (n.d.). Improving the stability of N-Isopropyl-M-toluidine during storage. BenchChem.

- Cargo Handbook. (n.d.). Aniline.

- Van De Velde, M., et al. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.

- Weiss, T., et al. (2023).

- Kudaikulova, S., et al. (2021).

- Sorokin, D. Y., et al. (n.d.). Thiocyanate hydrolase, the primary enzyme initiating thiocyanate degradation in the novel obligately chemolithoautotrophic halophilic sulfur-oxidizing bacterium Thiohalophilus thiocyanoxidans. PubMed.

- Das, S. K., et al. (n.d.). Biodegradation of thiocyanate using co-culture of Klebsiella pneumoniae and Ralstonia sp.

- Google Patents. (n.d.).

- Sharma, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Flinn Scientific. (n.d.).

- Suvchem Laboratory Chemicals. (n.d.). N,N-DIMETHYL ANILINE LR (FOR SYNTHESIS).

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 5. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Troubleshooting Low Conversion in the Thiocyanation of 2,3-Dimethylaniline

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic thiocyanation of 2,3-dimethylaniline. Low conversion rates and inconsistent yields are common hurdles in the synthesis of aryl thiocyanates. This document provides a structured, causality-driven approach to diagnosing and resolving these issues, ensuring reproducible and high-yield outcomes.

Section 1: Understanding the Core Reaction

Q1: What is the expected reaction mechanism and primary product for the thiocyanation of 2,3-dimethylaniline?

The thiocyanation of 2,3-dimethylaniline is a classic example of an electrophilic aromatic substitution reaction. The success of this synthesis hinges on the in situ generation of an electrophilic thiocyanating agent, which is then attacked by the electron-rich aniline ring.

Causality and Regioselectivity:

-

Ring Activation: The amino (-NH₂) group is a powerful activating group, strongly directing electrophilic attack to the ortho and para positions by donating electron density into the aromatic ring via resonance. The two methyl (-CH₃) groups are weakly activating and also provide ortho and para direction.

-

Directing Group Dominance: The -NH₂ group's activating effect is overwhelmingly stronger than that of the methyl groups, making it the primary determinant of regioselectivity.

-

Steric Hindrance: The positions available for substitution are C4 (para to -NH₂), C6 (ortho to -NH₂), and C5. The C2 position is blocked by a methyl group. While both C4 and C6 are electronically activated, the para position (C4) is sterically more accessible. Therefore, the reaction is expected to overwhelmingly favor substitution at the C4 position.

The primary and expected product is 4-thiocyanato-2,3-dimethylaniline .

Caption: Expected reaction for the thiocyanation of 2,3-dimethylaniline.

Section 2: Troubleshooting Guide for Low Conversion & Yield

This section addresses the most common failure modes in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q2: My reaction has a low conversion rate, and TLC/LC-MS analysis shows a significant amount of unreacted 2,3-dimethylaniline. What are the likely causes?

Observing a large amount of starting material post-reaction points directly to a problem with the generation or reactivity of the electrophilic thiocyanating species . The aniline is ready to react, but the active reagent is either not being formed efficiently or is not potent enough under the chosen conditions.

Root Causes & Solutions:

-

Inefficient Electrophile Generation: Most thiocyanation protocols generate the active electrophile in situ (e.g., reacting NBS with KSCN to form N-thiocyanatosuccinimide, or Br₂ with NH₄SCN to form thiocyanogen).[1][2] This process can be sluggish or incomplete.

-

Solution 1: Verify Reagent Quality & Stoichiometry. Ensure the thiocyanate salt is dry and the oxidant (e.g., NBS, Bromine) has not degraded. Crucially, optimize the molar ratios. An excess of the thiocyanate salt is often beneficial.[1]

-

Solution 2: Pre-Stir Reagents. Before adding the aniline, allow the thiocyanate salt and the oxidant to stir together in the solvent for a short period (e.g., 5-10 minutes) to ensure the formation of the active electrophile.

-

-

Sub-Optimal Reaction Temperature: While low temperatures are often used to prevent side reactions, a temperature that is too low can significantly slow the rate of electrophile formation and the subsequent substitution, leading to incomplete conversion within a practical timeframe.

-

Solution: Incremental Temperature Increase. If the reaction is clean but incomplete at 0°C, try running it at room temperature (20-25°C). The NBS/KSCN system, for instance, is highly efficient at room temperature.[1] Monitor the reaction by TLC to track the consumption of starting material.

-

Q3: My reaction mixture turned dark brown or black, and the workup yielded a complex, insoluble sludge with very little desired product. What went wrong?

This is a classic symptom of substrate degradation , a common fate for electron-rich anilines under oxidative conditions. The desired thiocyanation is a controlled oxidation, but its competing, uncontrolled pathways lead to polymerization and the formation of highly colored, complex byproducts like azoxybenzenes.[3]

Root Causes & Solutions:

-

Overly Harsh Oxidizing Conditions: The combination of a strong oxidant and a highly activated substrate like 2,3-dimethylaniline is a recipe for polymerization if not carefully controlled. The rate of aniline oxidation can outcompete the rate of thiocyanation.

-

Solution 1: Lower the Reaction Temperature. This is the most critical parameter. Perform the addition of the oxidizing agent (e.g., bromine solution, solid NBS) slowly and portion-wise while maintaining the internal reaction temperature between 0°C and 5°C using an ice-salt bath. This reduces the rate of the competing degradation pathways.[2]

-

Solution 2: Switch to a Milder System. If the Br₂/NH₄SCN system consistently causes polymerization, switch to the NBS/KSCN system in ethanol, which is generally much milder and less prone to causing oxidative side reactions.[1]

-

-

Incorrect Order of Addition: Adding the aniline to a pre-mixed solution of a powerful oxidant can create localized "hot spots" of high oxidant concentration, initiating polymerization.

-

Solution: Correct Order of Addition. The preferred method is to add the oxidant slowly to a solution containing both the aniline and the thiocyanate salt. This ensures the oxidant reacts preferentially to form the thiocyanating agent in the presence of the substrate, rather than directly attacking the aniline.

-

Caption: Competing reaction pathways in aniline thiocyanation.

Q4: My TLC analysis shows two or more product spots, suggesting a mixture of isomers. How can I improve regioselectivity?

While the 4-thiocyanato isomer is strongly favored, significant formation of other isomers (likely 6-thiocyanato-2,3-dimethylaniline) indicates that the reaction conditions are too aggressive, reducing the reaction's ability to discriminate between the electronically activated C4 and C6 positions.

Root Causes & Solutions:

-